molecular formula C23H14N2O3 B254001 2-Phenyl-3-quinazolin-4-yloxychromen-4-one

2-Phenyl-3-quinazolin-4-yloxychromen-4-one

Cat. No.: B254001
M. Wt: 366.4 g/mol
InChI Key: REKFAHVQIOTVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-quinazolin-4-yloxychromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a phenyl group, a quinazolinyl group, and a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-quinazolin-4-yloxychromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Quinazolinyl Group: The quinazolinyl group is attached via a nucleophilic substitution reaction, where the chromen-4-one derivative reacts with a quinazolinyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-quinazolin-4-yloxychromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The phenyl and quinazolinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like phenyl halides, quinazolinyl halides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Research has indicated potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-quinazolin-4-yloxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-(4-pyridinyloxy)-4H-chromen-4-one
  • 2-phenyl-3-(4-quinolinyloxy)-4H-chromen-4-one
  • 2-phenyl-3-(4-benzoxazinyloxy)-4H-chromen-4-one

Uniqueness

2-Phenyl-3-quinazolin-4-yloxychromen-4-one is unique due to the presence of the quinazolinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific molecular targets, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C23H14N2O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-3-quinazolin-4-yloxychromen-4-one

InChI

InChI=1S/C23H14N2O3/c26-20-17-11-5-7-13-19(17)27-21(15-8-2-1-3-9-15)22(20)28-23-16-10-4-6-12-18(16)24-14-25-23/h1-14H

InChI Key

REKFAHVQIOTVDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4=NC=NC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4=NC=NC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.